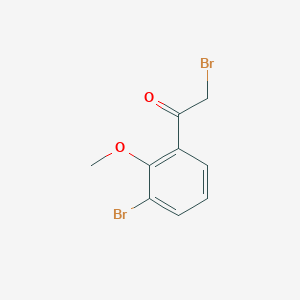

2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone

説明

2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone is a brominated aromatic ketone featuring two bromine substituents (at the 2- and 3-positions of the phenyl ring) and a methoxy group at the 2-position. This compound is structurally characterized by its electron-withdrawing bromine atoms and the electron-donating methoxy group, creating a unique electronic environment that influences its reactivity and physical properties. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and bioactive molecules.

特性

分子式 |

C9H8Br2O2 |

|---|---|

分子量 |

307.97 g/mol |

IUPAC名 |

2-bromo-1-(3-bromo-2-methoxyphenyl)ethanone |

InChI |

InChI=1S/C9H8Br2O2/c1-13-9-6(8(12)5-10)3-2-4-7(9)11/h2-4H,5H2,1H3 |

InChIキー |

ULVMRADSGWRXQR-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=CC=C1Br)C(=O)CBr |

製品の起源 |

United States |

準備方法

Preparation Methods of 2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone

Common Synthetic Routes

Route A: Bromination of 1-(3-bromo-2-methoxyphenyl)ethanone

- Starting Material: 1-(3-bromo-2-methoxyphenyl)ethanone, which can be prepared or commercially sourced.

- Reaction: α-Bromination of the acetophenone side chain using bromine (Br₂) in a suitable solvent such as methylene chloride (CH₂Cl₂) or chloroform (CHCl₃).

- Conditions: Room temperature or slightly below (0–25 °C) to avoid side reactions; stoichiometric control of bromine to limit over-bromination.

- Workup: Neutralization of hydrobromic acid (HBr) byproducts with sodium bicarbonate (NaHCO₃), followed by washing with sodium thiosulfate (Na₂S₂O₃) to remove excess bromine.

- Purification: Recrystallization from solvents such as diethyl ether or ethanol/water mixtures to obtain pure 2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone.

This method is widely used due to its straightforward approach and good yields (typically 80–90%).

Route B: Multi-step Synthesis via Acyl Chloride Intermediate

- Step 1: Conversion of 3-bromo-2-methoxybenzoic acid to 3-bromo-2-methoxybenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

- Step 2: Reaction of the benzoyl chloride with methylmagnesium bromide (Grignard reagent) to form 3-bromo-2-methoxyacetophenone.

- Step 3: α-Bromination of 3-bromo-2-methoxyacetophenone to yield the target compound.

This approach is more complex and involves multiple purification steps but allows for precise control of substitution patterns on the aromatic ring.

Detailed Synthetic Procedure Example

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 1-(3-bromo-2-methoxyphenyl)ethanone + Br₂ (1 equiv) in CH₂Cl₂, 0–5 °C | α-Bromination of acetophenone side chain | Formation of 2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone |

| 2 | Quench with NaHCO₃ solution, wash with Na₂S₂O₃ | Neutralization and removal of excess bromine | Clean reaction mixture |

| 3 | Recrystallization from Et₂O or ethanol/water | Purification | Pure product with >85% yield |

Analytical Characterization

To confirm the successful synthesis and purity of 2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone, the following techniques are recommended:

| Technique | Purpose | Typical Observations |

|---|---|---|

| ¹H NMR Spectroscopy | Verify proton environments | Aromatic protons, methoxy singlet (~3.8 ppm), α-proton shifts due to bromination |

| ¹³C NMR Spectroscopy | Confirm carbon framework | Carbonyl carbon (~190–200 ppm), aromatic carbons, methoxy carbon |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak consistent with C₉H₇Br₂O₂ (m/z ~307) |

| Infrared Spectroscopy (FT-IR) | Functional group identification | Strong C=O stretch (~1700 cm⁻¹), C-Br stretches (~600–800 cm⁻¹) |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity >97% desirable for research and industrial use |

Industrial Production Notes

- Large-scale synthesis employs automated reactors with precise temperature and reagent feed control to optimize yield and safety.

- Continuous flow bromination techniques can improve reaction efficiency and reduce hazardous waste.

- Handling of bromine requires strict safety protocols due to its corrosive and toxic nature.

- Purification often involves solvent recycling and crystallization to minimize environmental impact.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| α-Bromination of 1-(3-bromo-2-methoxyphenyl)ethanone | 1-(3-bromo-2-methoxyphenyl)ethanone | Br₂, CH₂Cl₂ | 0–5 °C, 1 equiv Br₂ | 80–90 | Simple, high yield | Requires brominated precursor |

| Multi-step via benzoyl chloride | 3-bromo-2-methoxybenzoic acid | SOCl₂, MeMgBr, Br₂ | Various, reflux for Grignard | Moderate | Precise substitution control | Multi-step, costly reagents |

化学反応の分析

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

Reduction Reactions: The carbonyl group in the compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Bromination: Bromine in chloroform at room temperature.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Major Products:

Substitution Reactions: Formation of substituted derivatives depending on the nucleophile used.

Reduction Reactions: Formation of 1-(3-bromo-2-methoxyphenyl)ethanol.

科学的研究の応用

Chemistry:

Synthesis of Chiral Alcohols: The compound is used as a precursor for the synthesis of chiral alcohols, which are important intermediates in the production of pharmaceuticals.

Biology and Medicine:

Precursor for Lusutrombopag: The compound is a key precursor for the synthesis of lusutrombopag, a drug used to treat thrombocytopenia in patients with chronic liver disease.

Industry:

作用機序

The mechanism of action of 2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone is primarily related to its chemical reactivity. The bromine atoms and the carbonyl group make it a versatile intermediate in various chemical reactions. In biocatalytic processes, the compound undergoes enzymatic reduction to form chiral alcohols, which can then be used in the synthesis of pharmaceuticals .

類似化合物との比較

Comparison with Similar Compounds

Structural and Substitutional Variations

Key structural analogs differ in the position and type of substituents on the phenyl ring. Representative examples include:

Physical Properties

- Melting Points: Substituent position significantly affects melting points. For instance, 2-bromo-1-(2-methoxyphenyl)ethanone melts at 41–44°C , whereas bromo-hydroxy analogs (e.g., 1-(3-bromo-2-hydroxy-5-methoxyphenyl)ethanone) have higher melting points due to hydrogen bonding .

- Solubility: Methoxy groups improve solubility in polar solvents (e.g., DCM/ethyl acetate mixtures used in purification ), while bromine atoms reduce solubility in non-polar media.

Key Research Findings and Trends

Electronic Effects : Methoxy groups at ortho positions (e.g., 2-methoxy) create steric hindrance but enhance resonance stabilization, impacting reaction pathways .

Hazard Profile: Halogenated ethanones universally exhibit corrosive and irritant properties (GHS hazard statements H314/H335), necessitating stringent handling protocols .

Yield Optimization : Para-substituted derivatives generally offer higher synthetic yields in cyclocondensation reactions compared to ortho analogs, attributed to reduced steric interference .

生物活性

2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H8Br2O2 and a molecular weight of 307.97 g/mol. Its structure features two bromine atoms, a methoxy group, and a ketone functional group, which contribute to its reactivity and biological properties. The presence of the bromo-substituted aromatic ring enhances its electrophilic characteristics, making it a candidate for various biological interactions.

Synthesis Methods

Several synthesis routes for 2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone have been documented. A common method involves the bromination of 1-(3-bromo-2-methoxyphenyl)ethanone using bromine in an acetic acid medium. This method yields the desired compound in moderate to high purity and has been optimized to improve yields through various solvents and catalysts .

Biological Activity

Research indicates that compounds containing bromo-substituted phenyl groups exhibit significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of 2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone possess antimicrobial properties against various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against Chlamydia species, indicating potential for developing new antimicrobial agents .

- Anticancer Properties : The compound has shown cytotoxic effects against several cancer cell lines. In vitro studies have reported that derivatives can inhibit cell proliferation significantly, with some exhibiting GI50 values lower than 0.01 µM against melanoma cells . The mechanisms of action are believed to involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Some studies have suggested that bromo-substituted compounds can modulate inflammatory pathways, although specific data on 2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone is limited and requires further investigation.

Case Studies

- Anticancer Activity Study : A study evaluated the antiproliferative effects of various derivatives of 2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone on different cancer cell lines. The results indicated significant inhibition of cell growth, particularly in MDA-MB-435 melanoma cells, with a remarkable GI50 value of 0.229 µM .

- Antimicrobial Activity : Another investigation focused on the compound's activity against Chlamydia trachomatis. The results highlighted its selective action against this pathogen compared to other bacterial strains, suggesting its potential as a lead compound for developing targeted therapies .

Comparative Analysis

To better understand the biological activity of 2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone in relation to structurally similar compounds, the following table summarizes key characteristics:

| Compound Name | Molecular Formula | Anticancer Activity (GI50 µM) | Antimicrobial Activity |

|---|---|---|---|

| 2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone | C10H8Br2O2 | <0.01 | Moderate |

| 2-Bromo-1-(4-hydroxyphenyl)ethanone | C9H9BrO2 | 0.5 | Low |

| 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde | C9H7BrO3 | 0.8 | High |

This table illustrates that while 2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone exhibits potent anticancer activity, other derivatives may show varying degrees of efficacy in antimicrobial applications.

Q & A

Q. What are the optimal laboratory methods for synthesizing 2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone?

- Methodological Answer : The synthesis typically involves bromination of a precursor ketone. For example, 1-(3-bromo-2-methoxyphenyl)ethanone can be brominated at the α-position using bromine (Br₂) in chloroform (CHCl₃) under controlled conditions. Key steps include:

- Dropwise addition of Br₂ to the ketone dissolved in CHCl₃ .

- Neutralization with NaHCO₃ to remove excess acid, followed by washing with sodium thiosulfate to eliminate unreacted bromine .

- Purification via recrystallization (e.g., using diethyl ether) to achieve high yields (~85%) .

- Note : Adjust stoichiometry and reaction time based on substituent effects; the methoxy group may influence reactivity .

Q. How should researchers handle and store 2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone to ensure stability?

- Methodological Answer :

- Storage : Store at 2–8°C in an inert atmosphere (e.g., nitrogen) to prevent moisture absorption and degradation . Use airtight containers to minimize exposure to air .

- Handling : Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles. Ensure mechanical ventilation in workspaces .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the positions of bromine and methoxy groups. The α-bromine in the ethanone moiety typically appears as a singlet in ¹H NMR .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected: ~323.94 g/mol) and isotopic patterns from bromine .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported reactivity data for brominated aryl ethanones?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to model reaction pathways, such as bromination selectivity at the α-position versus aryl ring substitution .

- Compare activation energies for competing reactions (e.g., methoxy group directing effects) .

- Validate computational results with experimental kinetic studies (e.g., monitoring reaction intermediates via in-situ IR) .

Q. What experimental strategies optimize regioselectivity in further functionalization of this compound?

- Methodological Answer :

- Nucleophilic Substitution : Use polar aprotic solvents (e.g., DMF) with strong bases (e.g., NaH) to target the α-bromo ketone for substitution .

- Cross-Coupling Reactions : Employ palladium catalysts (e.g., Suzuki-Miyaura) for aryl-bromine participation, ensuring the methoxy group is protected if necessary .

- Crystallography : Use single-crystal X-ray diffraction (SHELX software ) to confirm structural outcomes of derivatives .

Q. How can researchers address the lack of toxicological or stability data for this compound?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and humidity. Monitor via HPLC for decomposition products .

- Toxicology : Perform in vitro assays (e.g., Ames test for mutagenicity) and compare with structurally similar brominated ketones .

- Environmental Impact : Use quantitative structure-activity relationship (QSAR) models to predict ecotoxicity in aquatic systems .

Data Contradiction Analysis

Q. How to interpret conflicting data on the reactivity of the methoxy group in brominated ethanones?

- Methodological Answer :

- Comparative Studies : Synthesize analogs (e.g., 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone) to isolate the methoxy group’s electronic effects .

- Kinetic Profiling : Measure reaction rates under identical conditions to determine if steric hindrance (from the 2-methoxy group) slows bromination .

- Computational Analysis : Calculate electron density maps (via DFT) to identify charge distribution differences at reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。